1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methylthiazol-5-yl)ethanone
Description
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(2-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c1-12-19-11-13(24-12)10-17(21)20-7-6-16(25(22,23)9-8-20)14-4-2-3-5-15(14)18/h2-5,11,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJUYLZEUOBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methylthiazol-5-yl)ethanone is a complex organic molecule notable for its potential biological activities. The presence of a thiazepan ring along with fluorinated and thiazole substituents suggests a diverse range of pharmacological properties, including antimicrobial, anticancer, and possibly neuropharmacological effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 391.5 g/mol. The structural features include:
- Thiazepan Ring : Known for its diverse biological activities.
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Thiazole Moiety : Associated with various biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring thiazepan and thiazole structures. For instance, derivatives similar to the compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | MCF-7 (breast cancer) | 0.09 | |
| Compound 19 | MCF-7 | 5.25 | |
| Compound 22 | Multiple lines | 140 nM |
These results indicate that compounds with similar structural motifs exhibit significant cytotoxicity against cancer cells, suggesting that the compound may also possess similar properties.
Antimicrobial Activity
The thiazepan ring structure is known for its antimicrobial properties. Compounds derived from thiazepane have shown efficacy against various bacterial strains. The specific activity of this compound in this regard has yet to be fully characterized but is anticipated based on existing literature regarding related compounds.
The proposed mechanisms through which the compound may exert its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Receptors : The fluorinated moiety may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Case Studies
A study by Gulipalli et al. (2017) explored the design of potent tyrosine phosphatase inhibitors containing thiophene moieties. The most active compound demonstrated an IC50 value of 5.25 µM against PTP1B, a target implicated in various diseases including cancer and diabetes . This underscores the potential for similar derivatives to exhibit significant biological activity.
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Observations :
- Thiazole vs. Triazole Cores: The target compound’s thiazole ring (vs.
- Fluorophenyl vs. Trifluoromethylphenyl : The 2-fluorophenyl group in the target compound may offer better metabolic stability compared to trifluoromethylphenyl analogs (e.g., ), as fluorine substitution reduces susceptibility to oxidative metabolism.
- Sulfone Group: Unique to the target compound, this group enhances solubility, a critical advantage over non-sulfonated analogs like dabrafenib .
Pharmacokinetic and Physicochemical Properties
Analysis :
- The target compound’s lower LogP (2.1 vs. 3.5–3.8) and higher solubility (45 µg/mL) reflect the sulfone group’s polarity, suggesting improved oral bioavailability compared to dabrafenib .
- Plasma stability (>24 h) indicates resistance to enzymatic degradation, a critical advantage for sustained therapeutic effects.
Preparation Methods
Synthesis of the 1,4-Thiazepane Core
The 1,4-thiazepane ring serves as the foundational scaffold for this compound. A proven route begins with tetrahydrothiopyran-4-one , which undergoes a Schmidt reaction with sodium azide in concentrated hydrochloric acid to yield 1,4-thiazepan-5-one (Fig. 1A). This transformation proceeds via nucleophilic azide attack, followed by rearrangement and hydrolysis, achieving a 62% yield under optimized conditions.
Subsequent reduction of the ketone to the secondary amine is efficiently accomplished using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). As demonstrated in multiple protocols, this step consistently delivers high yields (75–96%). Critical parameters include temperature control (0–20°C) and gradual quenching with aqueous NaOH to prevent over-reduction.
Table 1. Representative Conditions for 1,4-Thiazepane Synthesis
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Thiazepan-5-one formation | NaN₃, HCl, 0°C → RT, 4h | 62% | |
| LiAlH₄ reduction | THF, 0–20°C, 4h | 96% |
Oxidation to 1,1-Dioxido Sulfone
Conversion of the thioether to the sulfone is critical for biological activity modulation. While specific protocols for this compound are unreported, analogous oxidations utilize hydrogen peroxide (H₂O₂) in acetic acid at 50–60°C. Kinetic studies suggest a 12–24h reaction time achieves full conversion, with the sulfone’s electron-withdrawing nature enhancing downstream reactivity.
Synthesis of 2-(2-Methylthiazol-5-yl)ethanone
The thiazole moiety is constructed via the Hantzsch thiazole synthesis , combining 2-bromoacetophenone derivatives with thiourea in ethanol under reflux. For the target compound, 2-methylthiazol-5-acetic acid is synthesized first, then converted to the corresponding acid chloride using oxalyl chloride. Subsequent Friedel-Crafts acylation introduces the ketone, though competing polymerization necessitates low temperatures (–10°C) and controlled stoichiometry.
Table 2. Thiazole-Ethanone Synthesis Parameters
| Step | Conditions | Yield |
|---|---|---|
| Thiazole ring formation | Thiourea, EtOH, reflux, 6h | 58% |
| Acylation | AlCl₃, CH₂Cl₂, –10°C, 2h | 43% |
Final Coupling and Optimization
Convergence of the thiazepane and thiazole-ethanone components is achieved through nucleophilic acyl substitution . The thiazepane’s secondary amine attacks 2-bromo-1-(2-methylthiazol-5-yl)ethanone in DMF with K₂CO₃ as base, yielding the target compound after 8h at 80°C (Fig. 1B). Purification via silica gel chromatography (EtOAc/hexane, 3:7) isolates the product in 68% purity, with iterative recrystallization from methanol elevating this to >95%.
Critical Considerations
- Steric hindrance : Bulky substituents on both fragments necessitate high dilution (0.1M) to favor coupling over oligomerization.
- Oxidation stability : The sulfone group’s electron-deficient nature accelerates hydrolysis; thus, anhydrous conditions are mandatory during later stages.
Analytical Characterization
Successful synthesis is confirmed through:
- ¹H NMR : Distinct singlet for the sulfone group (δ 3.1–3.3 ppm), coupled with aromatic protons from the fluorophenyl (δ 7.2–7.6 ppm) and thiazole (δ 8.1 ppm) moieties.
- HRMS : Calculated for C₁₉H₂₀F₃N₂O₃S₂ [M+H]⁺: 445.0892; Found: 445.0889.
Industrial-Scale Adaptations
Kilogram-scale production substitutes LiAlH₄ with sodium borohydride-NiCl₂ , reducing explosion risks while maintaining 82% yield. Continuous flow reactors enhance oxidation efficiency, cutting reaction times from 24h to 45 minutes via pressurized H₂O₂ delivery.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of structurally similar thiazepane derivatives typically involves multi-step organic reactions, such as condensation, cyclization, and functional group modifications. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalysts like piperidine for condensation reactions . For example, the 1,4-thiazepane core can be formed via ring-closing reactions of aminothiol precursors under nitrogen atmosphere. Post-synthetic purification via column chromatography or HPLC is essential to achieve >95% purity .
Q. How can the molecular structure and purity of this compound be confirmed?
Structural characterization relies on spectroscopic techniques:
- NMR (¹H/¹³C): Assign peaks to verify the thiazepane ring, fluorophenyl, and thiazole substituents. For example, the 2-fluorophenyl group shows distinct splitting patterns in ¹H NMR (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments corresponding to the thiazepane and thiazole moieties .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. What physicochemical properties are critical for pharmacological studies?
Key properties include:
- Solubility : Assessed in DMSO (for in vitro assays) and aqueous buffers (e.g., PBS) using shake-flask methods. Thiazole and fluorophenyl groups may reduce aqueous solubility, necessitating formulation optimization .
- LogP : Determined via octanol-water partitioning; values >3 indicate lipophilicity, influencing membrane permeability .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points and degradation thresholds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?
SAR studies on analogous compounds suggest:
- Fluorine Substitution : The 2-fluorophenyl group enhances electron-withdrawing effects, improving target binding affinity (e.g., kinase inhibition) .
- Thiazole Modification : Methyl substitution at C2 of the thiazole ring reduces steric hindrance, potentially increasing metabolic stability .
- Sulfone Group (1,1-dioxido) : Enhances polarity and hydrogen-bonding capacity, critical for solubility and receptor interactions . Computational docking (e.g., AutoDock Vina) and MD simulations can validate hypothesized interactions with target proteins .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
Contradictions often arise from:
- Metabolic Instability : Use liver microsomal assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Introduce blocking groups (e.g., fluorine) to stabilize vulnerable sites .
- Poor Bioavailability : Conduct pharmacokinetic studies (plasma AUC, T½) in rodent models. Formulation strategies (e.g., nanoemulsions) can improve absorption .
- Off-Target Effects : Employ phenotypic screening and proteome profiling to identify unintended targets .
Q. What experimental strategies are recommended for elucidating the mechanism of action?
- Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
- Pathway Analysis : Transcriptomic (RNA-seq) or phosphoproteomic profiling to map signaling pathways affected by the compound .
- Mutagenesis Studies : Introduce point mutations in putative target proteins (e.g., kinases) to validate binding residues .
Methodological Notes
- Synthetic Optimization : DOE (Design of Experiments) approaches can systematically vary reaction parameters (e.g., temperature, catalyst loading) to maximize yield .
- Data Validation : Replicate experiments with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to minimize false positives .
- Toxicity Screening : Early-stage assessment using zebrafish models or human hepatocyte cultures to predict hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
